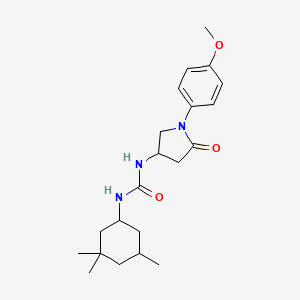

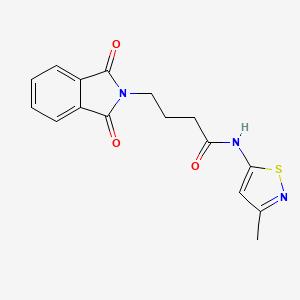

![molecular formula C16H17N5O3S2 B2504838 benzo[c][1,2,5]thiadiazol-5-yl(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone CAS No. 2034428-53-8](/img/structure/B2504838.png)

benzo[c][1,2,5]thiadiazol-5-yl(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzo[c][1,2,5]thiadiazol-5-yl derivatives involves multiple steps, starting from the corresponding benzo[b]thiophene or benzo[d]imidazole derivatives. For instance, the synthesis of (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone was achieved by oxidation of the benzo[b]thiophene derivative with an oxidative system, which could be a starting point for further functionalization to reach the target molecule . Similarly, benzo[d]thiazol-2-yl(piperazin-1-yl)methanones were synthesized as part of a study to identify new anti-mycobacterial chemotypes, indicating that the benzo[c][1,2,5]thiadiazol-5-yl core can be functionalized with piperazinyl methanones to yield biologically active compounds .

Molecular Structure Analysis

The molecular structure of benzo[c][1,2,5]thiadiazol-5-yl derivatives is characterized by the presence of a thiadiazole ring fused to a benzene ring. The crystal structure of a related compound, 2(4-amino-benzosulfonimido)-5-methyl-3H-1,3,4-thiadiazole, revealed the importance of S≡O close contact and NH≡N hydrogen bonds in stabilizing the molecular structure . These interactions are likely to be relevant in the molecular structure of benzo[c][1,2,5]thiadiazol-5-yl derivatives as well.

Chemical Reactions Analysis

The reactivity of benzo[c][1,2,5]thiadiazol-5-yl derivatives towards nucleophiles has been studied. For example, the benzo[b]thiophene sulfoxide undergoes Michael-type nucleophilic addition with sulfur- and oxygen-containing nucleophiles under basic or acidic conditions, leading to functionalized benzo[b]thiophenes . This reactivity could be extrapolated to the benzo[c][1,2,5]thiadiazol-5-yl core, suggesting potential for diverse chemical transformations.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of benzo[c][1,2,5]thiadiazol-5-yl(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone are not detailed in the provided papers, the properties of related compounds can offer some insights. The crystal structure analysis of a related thiadiazole compound showed a dense packing in the crystal lattice due to intermolecular hydrogen bonding . The anti-mycobacterial activity of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones suggests that the benzo[c][1,2,5]thiadiazol-5-yl derivatives could also exhibit biological activities, which would be a significant physical property in the context of drug design .

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

- A study by Starrett et al. (1989) explored the synthesis of imidazo[1,2-a]pyridines substituted at the 3-position as potential antiulcer agents, focusing on their antisecretory and cytoprotective properties. Although the compounds did not show significant antisecretory activity, several demonstrated good cytoprotective properties in ethanol and HCl models, highlighting the therapeutic potential of related chemical structures (Starrett et al., 1989).

Molecular Aggregation and Solvent Effects

- Research by Matwijczuk et al. (2016) on 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol and its derivatives in organic solvents revealed that molecular aggregation is significantly influenced by solvent type and concentration. This study underscores the importance of understanding solvent effects on molecular behavior, which can be critical for the design of new materials and drugs (Matwijczuk et al., 2016).

Inhibition of Carbonic Anhydrase Isozymes

- A series of sulfonamides incorporating various moieties was investigated for their inhibition of human carbonic anhydrase isozymes, demonstrating low nanomolar activity against certain isozymes. This study, conducted by Alafeefy et al. (2015), highlights the potential for designing selective inhibitors for therapeutic applications (Alafeefy et al., 2015).

Anti-mycobacterial Chemotypes

- Pancholia et al. (2016) identified the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold as a new anti-mycobacterial chemotype. Their study provides insights into the structural diversity of benzo[d]thiazole-2-carboxamides and their potential as anti-tubercular agents, underscoring the importance of continued research into novel chemotypes for combating tuberculosis (Pancholia et al., 2016).

Mecanismo De Acción

Propiedades

IUPAC Name |

2,1,3-benzothiadiazol-5-yl-[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O3S2/c1-20-9-6-17-16(20)26(23,24)12-4-7-21(8-5-12)15(22)11-2-3-13-14(10-11)19-25-18-13/h2-3,6,9-10,12H,4-5,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBUUWMXLCQOZCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3=CC4=NSN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

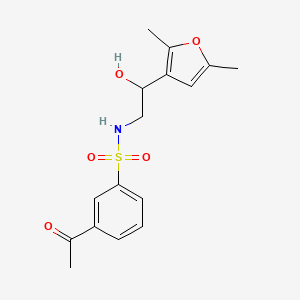

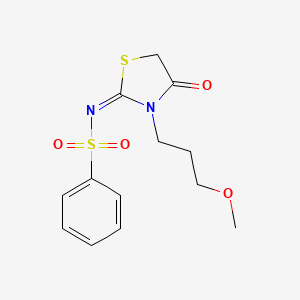

![6-chloro-3-[2-(cyclohexen-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2504763.png)

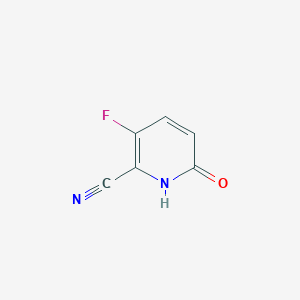

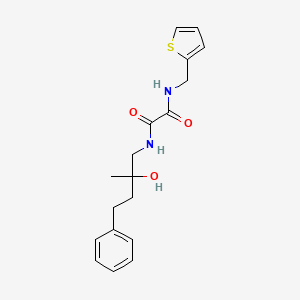

![1-[4-(5-Bromo-4-methoxypyrimidin-2-yl)piperazin-1-yl]-2-chloropropan-1-one](/img/structure/B2504765.png)

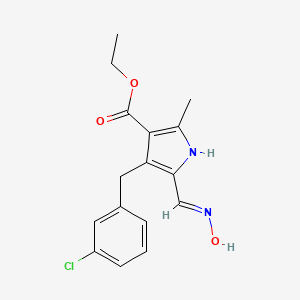

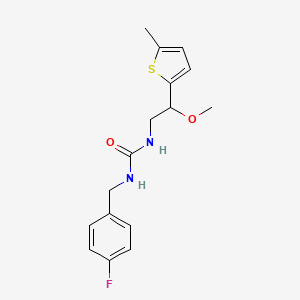

![(E)-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2504770.png)